2-Bromo-4-hydroxypyridine
Overview
Description
2-Bromo-4-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the second position and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
It is known to be used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
Mode of Action
It is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
As a reagent in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may indirectly affect the pathways modulated by these inhibitors, such as the release of pro-inflammatory cytokines .
Result of Action
As a reagent in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may indirectly contribute to the effects of these inhibitors, such as modulating cellular processes and the release of pro-inflammatory cytokines .
Action Environment
It is worth noting that the synthesis of compounds using 2-bromo-4-hydroxypyridine may be influenced by various factors such as temperature, ph, and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between this compound and p38α MAPK can lead to the inhibition of the kinase activity, thereby modulating the downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in inflammation and stress responses. For instance, by inhibiting p38α MAPK, this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant implications for cellular metabolism and gene expression, potentially leading to altered cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The bromine atom in the compound can participate in halogen bonding, which enhances its binding affinity to certain enzymes and proteins. For example, the binding of this compound to p38α MAPK involves interactions with the active site of the enzyme, leading to its inhibition . This inhibition can result in decreased phosphorylation of downstream targets, thereby altering gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on p38α MAPK for several hours, but prolonged exposure may lead to reduced efficacy . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure, with longer exposures potentially leading to more pronounced effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit p38α MAPK activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation, which facilitate its excretion from the body . Enzymes such as cytochrome P450s may play a role in the metabolism of this compound, influencing its bioavailability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the presence of specific transporters in the cell membrane can facilitate the uptake of this compound into the cytoplasm, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxypyridine typically involves the bromination of 4-hydroxypyridine. One common method includes the reaction of 4-hydroxypyridine with bromine in an aqueous solution under controlled pH conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the pyridine ring to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of bromine and 4-hydroxypyridine in the presence of a suitable solvent and catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-bromo-4-aminopyridine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino-4-hydroxypyridine and 2-thio-4-hydroxypyridine.
Oxidation Reactions: Products include 2-bromo-4-pyridone.
Reduction Reactions: Products include 2-bromo-4-aminopyridine.
Scientific Research Applications
2-Bromo-4-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
2-Bromopyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-2-hydroxypyridine: An isomer with the bromine and hydroxyl groups at different positions, leading to different chemical properties and reactivity.
3-Bromo-2-hydroxypyridine: Another isomer with distinct reactivity and applications.
Uniqueness: 2-Bromo-4-hydroxypyridine is unique due to the presence of both bromine and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-bromo-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXSDQDNOMWAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376501 | |
Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-40-9 | |
Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-bromo-4-hydroxypyridine revealed by its crystal structure?
A1: The crystal structure of this compound reveals several interesting features []:
Q2: How does the coordination behavior of this compound in the presence of copper ions differ from typical coordination patterns?
A2: The study investigating the copper(II) complex of this compound reports an unusual coordination motif []:
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